6-Chlorotryptamine
Overview
Description
6-Chlorotryptamine is an indole alkaloid with the chemical formula C10H11ClN2 and a molecular weight of 194.66 g/mol . It is a derivative of tryptamine, characterized by the presence of a chlorine atom at the sixth position of the indole ring. This compound is known for its vasoconstrictive properties, which are attributed to its ability to inhibit the enzyme tryptophan decarboxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorotryptamine typically involves the halogenation of tryptamine derivatives. One common method is the directed evolution of halogenase enzymes, such as RebH, which can selectively chlorinate the indole ring of tryptamine at the sixth position . The reaction conditions often include the use of deuterium-substituted probe substrates and mass spectrometry for screening beneficial mutations .
Industrial Production Methods: Industrial production of this compound may involve the integration of halogenation biosynthetic machinery from soil bacteria into medicinal plant metabolism. This approach allows for the site-specific incorporation of chlorine into tryptophan-derived alkaloid products .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorotryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogen substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various indole derivatives, amine derivatives, and substituted tryptamines .
Scientific Research Applications
6-Chlorotryptamine has a wide range of scientific research applications:
Chemistry: It is used as a chemical intermediate in the synthesis of various compounds.
Biology: The compound’s ability to inhibit tryptophan decarboxylase makes it valuable in studying enzyme inhibition and metabolic pathways.
Medicine: Its vasoconstrictive properties are explored for potential therapeutic applications in conditions requiring vasoconstriction.
Industry: this compound is utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-Chlorotryptamine involves its binding to nucleic acids and inhibition of tryptophan decarboxylase. The compound can bind to nucleic acids through ionic bonds, intercalation between bases, or hydrogen bonding . This binding inhibits the enzyme’s activity, leading to decreased production of serotonin and other tryptamine derivatives .
Comparison with Similar Compounds
Tryptamine: The parent compound of 6-Chlorotryptamine, known for its role as a neuromodulator and precursor to serotonin.
5-Chlorotryptamine: Another halogenated derivative with similar properties but different positional substitution.
7-Chlorotryptamine: A derivative with chlorine at the seventh position, exhibiting different biological activities.
Uniqueness: this compound is unique due to its specific inhibition of tryptophan decarboxylase and its vasoconstrictive properties. The positional substitution of chlorine at the sixth position distinguishes it from other halogenated tryptamines, leading to unique biological and chemical properties .
Properties
IUPAC Name |
2-(6-chloro-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFASSSGQIDKFOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190152 | |
Record name | 1H-Indole-3-ethanamine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3670-19-7 | |
Record name | 6-Chlorotryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3670-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-ethanamine, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003670197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-3-ethanamine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-chloro-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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